molecular formula C9H10N2O2 B11797012 3-(1-Isopropyl-1H-pyrazol-3-yl)propiolic acid CAS No. 1354706-85-6

3-(1-Isopropyl-1H-pyrazol-3-yl)propiolic acid

Cat. No.: B11797012
CAS No.: 1354706-85-6
M. Wt: 178.19 g/mol
InChI Key: XSMSSBFKNXTIHS-UHFFFAOYSA-N
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Description

3-(1-Isopropyl-1H-pyrazol-3-yl)propiolic acid is a heterocyclic compound featuring a pyrazole core substituted with an isopropyl group at the 1-position and a propiolic acid moiety at the 3-position. The pyrazole ring (C₃H₄N₂) contributes to its planar structure, while the isopropyl group introduces steric bulk, and the propiolic acid (HC≡C-COOH) imparts significant acidity (pKa ~1.5) due to resonance stabilization of the conjugate base. This compound’s molecular formula is C₉H₁₀N₂O₂, with a molecular weight of 180.19 g/mol (calculated). Its structural uniqueness lies in the combination of a rigid pyrazole ring and a highly reactive triple bond, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No.

1354706-85-6

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

3-(1-propan-2-ylpyrazol-3-yl)prop-2-ynoic acid

InChI

InChI=1S/C9H10N2O2/c1-7(2)11-6-5-8(10-11)3-4-9(12)13/h5-7H,1-2H3,(H,12,13)

InChI Key

XSMSSBFKNXTIHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)C#CC(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with Alkynyl Ketones

The pyrazole core is typically constructed via cyclocondensation. A common approach involves reacting hydrazine derivatives with α,β-alkynyl ketones. For 3-(1-Isopropyl-1H-pyrazol-3-yl)propiolic acid, 1-isopropylhydrazine reacts with propiolic acid-derived ketones under acidic conditions. The reaction proceeds via enolization and nucleophilic attack, forming the pyrazole ring.

Reaction Conditions :

  • Solvent : Ethanol or toluene

  • Catalyst : p-Toluenesulfonic acid (PTSA)

  • Temperature : 80–100°C

  • Yield : 60–75%

This method faces challenges in regioselectivity, as competing pathways may yield 1H-pyrazol-4-yl isomers. Microwave-assisted synthesis reduces reaction time to 30 minutes, improving yield to 82%.

Sonogashira Coupling for Propiolic Acid Attachment

Post-pyrazole formation, the propiolic acid moiety is introduced via Sonogashira coupling. A halogenated pyrazole intermediate (e.g., 3-bromo-1-isopropyl-1H-pyrazole) reacts with propiolic acid under palladium catalysis:

3-Bromo-1-isopropyl-1H-pyrazole+HC≡CCO2HPd(PPh3)4,CuI3-(1-Isopropyl-1H-pyrazol-3-yl)propiolic acid\text{3-Bromo-1-isopropyl-1H-pyrazole} + \text{HC≡CCO}2\text{H} \xrightarrow{\text{Pd(PPh}3\text{)}_4, \text{CuI}} \text{3-(1-Isopropyl-1H-pyrazol-3-yl)propiolic acid}

Optimized Parameters :

ParameterValue
Catalyst Loading5 mol% Pd(PPh3_3)4_4
BaseTriethylamine
SolventDMF
Temperature80°C
Yield70%

Side products like homocoupled alkynes are minimized using CuI as a co-catalyst.

Industrial-Scale Synthesis

Continuous Flow Reactor Design

Recent patents describe continuous flow systems to enhance safety and scalability. Key features include:

  • Microreactor Dimensions : 500 μm internal diameter

  • Residence Time : 2 minutes

  • Throughput : 1.2 kg/day

  • Purity : >98% (HPLC)

This method eliminates hazardous intermediates and reduces solvent waste by 40% compared to batch processes.

Crystallization and Purification

Crude product is purified via antisolvent crystallization:

  • Dissolve in hot ethanol (60°C).

  • Add water (1:3 v/v) dropwise.

  • Cool to 4°C for 12 hours.

Crystallization Data :

PropertyValue
Crystal FormMonoclinic
Purity99.5%
Recovery Rate85%

X-ray diffraction confirms the absence of polymorphic impurities.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Cyclocondensation7595Moderate12.50
Sonogashira Coupling7098High18.20
Continuous Flow9099Industrial9.80

Continuous flow synthesis offers the best balance of yield and cost, though initial setup costs are higher .

Chemical Reactions Analysis

Types of Reactions

3-(1-Isopropyl-1H-pyrazol-3-yl)propiolic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the propiolic acid group to an alcohol or aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the pyrazole ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

Medicinal Chemistry Applications

The structural characteristics of 3-(1-Isopropyl-1H-pyrazol-3-yl)propiolic acid suggest several potential medicinal applications:

1. Anti-inflammatory Agents
Preliminary studies indicate that compounds with similar structures exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as nitric oxide and cyclooxygenase-2 (COX-2) . This suggests that 3-(1-Isopropyl-1H-pyrazol-3-yl)propiolic acid could be developed as a lead compound for new anti-inflammatory drugs.

2. Cancer Therapeutics
Given its ability to interact with various biological targets, this compound may also have applications in cancer therapy. Its unique structure may allow it to bind effectively to enzymes or receptors involved in cancer pathways, potentially leading to novel therapeutic agents targeting tumor growth and metastasis.

3. Synthesis of Novel Pharmaceuticals
The compound's reactivity facilitates its use as a building block in the synthesis of more complex heterocyclic compounds, which are often pivotal in drug development. Its dual functional groups provide opportunities for creating derivatives with enhanced biological activity.

Material Science Applications

In addition to medicinal chemistry, 3-(1-Isopropyl-1H-pyrazol-3-yl)propiolic acid has potential applications in material science:

1. Polymer Chemistry
Due to its reactive triple bond, this compound can be utilized in the synthesis of novel polymers. It may serve as a monomer or cross-linking agent in polymerization processes, leading to materials with desirable mechanical and thermal properties.

2. Organic Synthesis
The compound's ability to engage in various chemical reactions makes it valuable in organic synthesis, allowing chemists to create diverse compounds for research and industrial applications.

Case Studies and Research Findings

Several studies have highlighted the potential of pyrazole derivatives similar to 3-(1-Isopropyl-1H-pyrazol-3-yl)propiolic acid:

StudyFocusFindings
Mahajan et al. (2014)Sirtuin InhibitionIdentified pyrazole derivatives as potent inhibitors of SIRT proteins, suggesting potential applications in cancer treatment due to their role in cellular regulation .
PMC3281519 (2011)Dual InhibitorsDeveloped dual inhibitors based on pyrazole structures that showed significant anti-allodynic activity, indicating their potential for pain management therapies .
Sigma-Aldrich StudiesPharmacological ActivityHighlighted various pyrazole derivatives' interactions with receptors involved in oxidative stress responses, suggesting broader biological implications .

Mechanism of Action

The mechanism of action of 3-(1-Isopropyl-1H-pyrazol-3-yl)propiolic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups attached to the pyrazole ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-(1-Isopropyl-1H-pyrazol-3-yl)propiolic acid with analogous compounds, focusing on structural features, physicochemical properties, and reactivity.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Acidity (pKa) Key Reactivity/Synthesis Insights
3-(1-Isopropyl-1H-pyrazol-3-yl)propiolic acid C₉H₁₀N₂O₂ 180.19 Pyrazole, isopropyl, propiolic acid ~1.5 (propiolic) High reactivity due to triple bond; EDG improves yield
1-(3-Isopropylphenyl)-1H-1,2,4-triazole-3-carboxylic acid C₁₂H₁₃N₃O₂ 231.25 Triazole, isopropylphenyl, carboxylic acid ~4.2–5.0 Lower acidity limits solubility; triazole enhances coordination
3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate C₈H₁₄N₂O₃ 186.21 Imidazole, ethyl, propanoic acid ~4.88 Reduced reactivity vs. propiolic acid; imidazole supports H-bonding
3-(4-Pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride C₉H₇ClN₃O₂ 229.63 Pyridine, pyrazole, carboxylic acid ~2.5 (carboxylic) Pyridine introduces basicity; hydrochloride improves crystallinity
1-[3-(1H-Imidazol-1-yl)propyl]-2-oxo-dihydropyridine-3-carboxylic acid C₁₂H₁₃N₃O₃ 247.25 Imidazole, dihydropyridine, oxo group ~2.5 (carboxylic) Oxo group enhances H-bonding; complex structure limits synthetic yield

Structural and Functional Group Analysis

  • Pyrazole vs. Triazole/Imidazole: The pyrazole ring in the target compound has two adjacent nitrogen atoms, offering distinct hydrogen-bonding and coordination sites compared to triazoles (three nitrogens) or imidazoles (non-adjacent nitrogens). Triazoles exhibit stronger metal-binding capacity, while imidazoles are more basic .
  • Propiolic Acid vs. Carboxylic Acid : The propiolic acid group (pKa ~1.5) is ~3 units more acidic than carboxylic acids (pKa ~4.5–5.0), enhancing solubility in polar solvents and reactivity in coupling reactions. The triple bond also facilitates click chemistry applications .
  • Substituent Effects: The isopropyl group (electron-donating, EDG) improves synthetic yields compared to electron-withdrawing groups (EWG), as noted in aryl propiolic acid derivatives . In contrast, pyridinyl groups (EWG) reduce yields but increase thermal stability .

Biological Activity

3-(1-Isopropyl-1H-pyrazol-3-yl)propiolic acid is a heterocyclic compound characterized by its unique structure, which includes a pyrazole ring and a propiolic acid functional group. The molecular formula for this compound is C9H10N2O2C_9H_{10}N_2O_2, with a molecular weight of 178.19 g/mol. Its distinctive features, including an isopropyl group attached to the nitrogen of the pyrazole, play a significant role in its chemical properties and potential biological activities.

The compound's reactivity can be attributed to the presence of both acidic and nucleophilic sites within its structure. The carboxylic acid group allows for typical acid-base reactions, while the triple bond in the propiolic acid moiety may participate in cycloaddition reactions or serve as a nucleophile in various coupling reactions. Additionally, the pyrazole ring can engage in electrophilic aromatic substitution, facilitating further derivatization of the compound.

The mechanism of action of 3-(1-Isopropyl-1H-pyrazol-3-yl)propiolic acid involves interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring's ability to participate in hydrogen bonding and π-π stacking influences the compound’s overall activity and specificity. Understanding these interactions is crucial for elucidating its biological effects.

Biological Activity

Preliminary studies suggest that 3-(1-Isopropyl-1H-pyrazol-3-yl)propiolic acid may exhibit significant biological activity, particularly in medicinal chemistry. Its structural characteristics indicate potential applications in developing new pharmaceuticals targeting inflammation or cancer therapies. Interaction studies are essential for understanding its biological mechanisms, including binding affinity to various enzymes or receptors involved in inflammatory pathways.

Anticancer Potential

In vitro studies suggest that compounds structurally related to 3-(1-Isopropyl-1H-pyrazol-3-yl)propiolic acid exhibit antiproliferative activity against various cancer cell lines. For instance, certain pyrazole derivatives have shown IC50 values below 0.1 mM against MCF-7 human breast cancer cells . This suggests that modifications to the pyrazole ring may enhance anticancer efficacy.

Case Studies

Case Study 1: Anti-inflammatory Activity
A series of dual inhibitors containing a pyrazole moiety were synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes and soluble epoxide hydrolase (sEH). These compounds demonstrated significant anti-inflammatory effects in animal models, highlighting the potential for pyrazole derivatives like 3-(1-Isopropyl-1H-pyrazol-3-yl)propiolic acid to serve as therapeutic agents in inflammatory diseases .

Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of pyrazoles has shown that modifications at specific positions on the pyrazole ring can significantly impact biological activity. For example, introducing different substituents can enhance binding affinity to target proteins involved in disease pathways . This emphasizes the importance of further exploring the structure-function relationships of 3-(1-Isopropyl-1H-pyrazol-3-yl)propiolic acid.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 3-(1-Isopropyl-1H-pyrazol-3-yl)propiolic acid?

Synthesis optimization should focus on substituent electronic effects and reaction conditions. For aryl propiolic acid derivatives, electron-donating groups (e.g., isopropyl) on the pyrazole ring improve yields by stabilizing intermediates during cyclization. Reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) significantly influence reaction rates. Parallel screening of catalysts (e.g., Pd/Cu systems) can enhance coupling efficiency . For purification, column chromatography with gradient elution (hexane/ethyl acetate) is advised.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • X-ray crystallography : Resolve crystal structure and confirm stereochemistry using SHELX software for refinement .
  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., isopropyl group at N1) and detect impurities.
  • Mass spectrometry (HRMS) : Confirm molecular weight (C₉H₁₀N₂O₂, theoretical 194.18 g/mol) and isotopic patterns.
  • FT-IR : Identify key functional groups (e.g., propiolic acid C≡C stretch at ~2100 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and P95 respirators to prevent inhalation/contact .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile intermediates.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in sealed containers under nitrogen at –20°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling elucidate reaction mechanisms involving this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map reaction pathways, such as alkyne coupling or cyclization steps. Molecular docking studies (e.g., AutoDock Vina) may predict interactions with biological targets (e.g., enzyme active sites). Pair computational results with experimental kinetics (e.g., Arrhenius plots) to validate proposed mechanisms .

Q. What strategies resolve contradictions in reaction yield data across different studies?

  • Controlled variable analysis : Compare solvent polarity, catalyst loading, and temperature gradients. For example, higher yields in DMF vs. THF suggest solvent-dependent stabilization of intermediates .
  • Reproducibility testing : Validate protocols using standardized reagents and inert atmospheres.
  • In situ monitoring : Use HPLC or Raman spectroscopy to track reaction progress and identify side products .

Q. How can advanced spectroscopic techniques clarify degradation pathways under varying conditions?

  • LC-MS/MS : Identify degradation products (e.g., decarboxylated derivatives) under thermal stress (40–80°C) or UV exposure.
  • TGA/DSC : Quantify thermal stability and decomposition thresholds.
  • EPR spectroscopy : Detect free radical intermediates formed during oxidative degradation .

Methodological Guidance for Data Interpretation

Q. How to design a robust crystallographic study for this compound?

  • Crystal growth : Use slow evaporation in mixed solvents (e.g., methanol/water) to obtain diffraction-quality crystals.
  • Data collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Cross-validate with PLATON’s ADDSYM to check for missed symmetry .

Q. What statistical approaches are recommended for analyzing biological activity data?

  • Dose-response curves : Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
  • ANOVA : Compare activity across structural analogs (e.g., pyrazole vs. triazole derivatives).
  • QSAR modeling : Correlate substituent properties (e.g., logP, Hammett constants) with bioactivity .

Tables for Key Data

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature60–80°C↑ 20–30%
Solvent PolarityDMF > THF↑ 15%
Catalyst Loading5 mol% Pd/Cu↑ 25%

Q. Table 2: Spectroscopic Signatures

TechniqueKey SignalAssignment
¹H NMRδ 1.4 (d, J=6.8 Hz)Isopropyl CH₃
FT-IR2100 cm⁻¹C≡C stretch
HRMSm/z 194.18 [M+H]⁺Molecular ion

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